![molecular formula C12H7ClF3NO3 B3160361 N-(7-chloro-5H-cyclopenta[f][1,3]benzodioxol-5-yl)-2,2,2-trifluoroacetamide CAS No. 866040-67-7](/img/structure/B3160361.png)
N-(7-chloro-5H-cyclopenta[f][1,3]benzodioxol-5-yl)-2,2,2-trifluoroacetamide
Overview
Description
The compound seems to be a derivative of 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI), which is a drug developed in the 1990s . It acts as a non-neurotoxic and highly selective serotonin releasing agent (SSRA) in animals and a putative entactogen in humans .
Synthesis Analysis
While specific synthesis information for your compound is not available, a related compound, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The core structure of MDMAI, a related compound, changes from phenethylamine to aminoindane due to the alpha-methyl carbon of the alkylamino side chain being joined back round to the 6-position of the aromatic ring to form an indane ring system .Scientific Research Applications
Environmental Studies and Toxicology
Occurrence and Control of Nitrogenous Disinfection By-Products in Drinking Water
- Nitrogenous disinfection by-products (N-DBPs), including haloacetamides, are of concern due to their high genotoxicity and cytotoxicity. Research focuses on understanding their occurrence, formation mechanisms, and removal methods to ensure safe drinking water quality (Bond et al., 2011).
Synthetic and Structural Properties of Related Compounds
- The synthesis and study of the structural properties of related haloacetamides and other substituted compounds are essential for developing new materials and understanding their environmental fate and behavior (Issac & Tierney, 1996).
Pharmaceutical and Medicinal Chemistry
Biological Effects of Acetamide Derivatives
- Research on acetamide derivatives, including their metabolism and toxicology, informs on the safety and potential therapeutic applications of these compounds (Kennedy, 2001).
Degradation and Stability Studies
- Investigating the stability and degradation products of compounds similar to "N-(7-chloro-5H-cyclopenta[f][1,3]benzodioxol-5-yl)-2,2,2-trifluoroacetamide" is crucial for assessing their environmental impact and safety in pharmaceutical applications (Barchańska et al., 2019).
Material Science and Chemical Synthesis
Xylan Derivatives and Their Application Potential
- The modification and application of biopolymers, illustrating the potential of chemically modified natural substances for creating new materials with specific properties (Petzold-Welcke et al., 2014).
Mechanism of Action
Future Directions
While specific future directions for your compound are not available, the study of related compounds continues to be an active area of research. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have shown promising anticancer activity, suggesting potential for further optimization and development .
properties
IUPAC Name |
N-(7-chloro-5H-cyclopenta[f][1,3]benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO3/c13-7-3-8(17-11(18)12(14,15)16)6-2-10-9(1-5(6)7)19-4-20-10/h1-3,8H,4H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASLYRSSMVRFGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=CC(C3=C2)NC(=O)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153953 | |
Record name | N-(7-Chloro-5H-indeno[5,6-d]-1,3-dioxol-5-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-5H-cyclopenta[f][1,3]benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |
CAS RN |
866040-67-7 | |
Record name | N-(7-Chloro-5H-indeno[5,6-d]-1,3-dioxol-5-yl)-2,2,2-trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866040-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(7-Chloro-5H-indeno[5,6-d]-1,3-dioxol-5-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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